molecular formula C11H15N B13244676 1-(3-Methylphenyl)cyclobutan-1-amine

1-(3-Methylphenyl)cyclobutan-1-amine

Cat. No.: B13244676
M. Wt: 161.24 g/mol
InChI Key: WYGNDYDYKIVPFG-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(3-methylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11(12)6-3-7-11/h2,4-5,8H,3,6-7,12H2,1H3

InChI Key

WYGNDYDYKIVPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)N

Origin of Product

United States

Reaction Profiles and Mechanistic Investigations of 1 3 Methylphenyl Cyclobutan 1 Amine

Reactions Involving the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring is characterized by significant angle and torsional strain, making it susceptible to reactions that lead to the formation of more stable, less strained systems.

Ring cleavage reactions of cyclobutanes can be initiated under various conditions, including acidic or basic media, nucleophilic attack, or through the input of thermal or photochemical energy. rsc.org

In the presence of strong acids, the amine group of 1-(3-Methylphenyl)cyclobutan-1-amine would likely be protonated, forming a cyclobutylammonium ion. While the protonated amine is a poor leaving group, under forcing acidic conditions, particularly with a coordinating solvent or nucleophile, the C-C bonds of the strained cyclobutane ring can be cleaved. The 1-aryl substitution pattern is expected to stabilize a potential carbocation intermediate at the benzylic position through resonance, which could facilitate ring opening.

The general mechanism for acid-catalyzed ring opening of a 1-arylcyclobutanamine would likely proceed as follows:

Protonation of the amine to form an ammonium (B1175870) salt.

In the presence of a nucleophile and strong acid, cleavage of a C-C bond adjacent to the carbon bearing the ammonium group, driven by the relief of ring strain and the formation of a stabilized carbocation.

Trapping of the resulting carbocation by the nucleophile/solvent.

Table 1: Plausible Products of Acid-Mediated Ring Opening of this compound in the Presence of a Nucleophile (Nu)

ReactantConditionsPlausible Product(s)
This compoundStrong Acid (e.g., H₂SO₄), Nucleophile (Nu⁻)Open-chain amino compounds, such as derivatives of 4-(3-methylphenyl)-4-aminobutan-1-ol if the nucleophile is water.

Direct base-promoted cleavage of the cyclobutane C-C bonds in this compound is generally not a facile process without other activating functional groups. However, computational studies on related cyclic ketones, such as cyclobutane-1,2-dione, show that base-catalyzed reactions can lead to ring contraction or cleavage. beilstein-journals.orgnih.govresearchgate.net For this compound itself, strong bases would primarily deprotonate the amine, and further reaction involving ring cleavage would likely require harsh conditions or specific reagents that can activate the ring.

Direct nucleophilic attack on the unsubstituted carbons of the cyclobutane ring is unlikely due to the non-polar nature of the C-C and C-H bonds. However, if the molecule were transformed into a derivative with a good leaving group on the ring, nucleophilic substitution could potentially be accompanied by ring cleavage, driven by the relief of strain. For instance, conversion of the amine to a better leaving group could facilitate such reactions.

The thermal decomposition of cyclobutane typically occurs at high temperatures (above 400 °C) and proceeds via a biradical mechanism to yield two molecules of ethylene. nih.gov For substituted cyclobutanes, a mixture of fragmentation products can be expected. The thermolysis of this compound would likely involve the homolytic cleavage of the most strained C-C bonds, potentially leading to various fragmentation products. The stability of the potential benzylic radical could influence the fragmentation pathway.

Photochemical reactions, often involving [2+2] cycloadditions to form cyclobutanes, can also be reversed. acs.org Photolysis of this compound could induce ring cleavage through a similar biradical intermediate. The aryl substituent can act as a chromophore, potentially facilitating photochemical reactions. rsc.orgnih.govrsc.org

Table 2: Expected Products from Thermolysis and Photolysis

Reaction TypeConditionsExpected IntermediatePotential Products
ThermolysisHigh Temperature (>400 °C)BiradicalEthylene, 3-methylstyrene, and other fragments
PhotolysisUV radiation, possibly with a sensitizerExcited state, BiradicalSimilar fragmentation products to thermolysis.

Ring expansion reactions are a common and synthetically useful pathway for cyclobutane derivatives, driven by the formation of a more stable five-membered ring. osti.gov For 1-aminocyclobutane derivatives, these rearrangements can often be initiated by the deamination of the primary amine.

A key example is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a primary amine with nitrous acid to form a diazonium salt. wikipedia.orgwikipedia.orgd-nb.info The subsequent loss of nitrogen gas generates a carbocation. Migration of one of the adjacent ring carbons leads to a ring-expanded carbocation, which is then trapped by water to yield a cyclopentanone (B42830) after deprotonation.

In the case of this compound, this reaction would be expected to proceed as follows:

Reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium ion.

Loss of N₂ to generate a carbocation at the 1-position of the cyclobutane ring. This carbocation is stabilized by the adjacent 3-methylphenyl group.

Migration of one of the adjacent C-C bonds of the cyclobutane ring to the carbocation center, expanding the four-membered ring to a five-membered ring and relocating the positive charge.

The resulting cyclopentyl cation is then attacked by water.

Deprotonation of the resulting oxonium ion yields the final product, a substituted cyclopentanone.

This reaction is anticipated to be highly favorable due to both the relief of ring strain and the stability of the carbocation intermediates.

Table 3: Predicted Tiffeneau-Demjanov Rearrangement of this compound

ReactantReagentsKey IntermediateExpected Major Product
This compoundNaNO₂, HCl (aq)1-(3-Methylphenyl)cyclobutyl cation2-(3-Methylphenyl)cyclopentan-1-one

Ring Expansion and Rearrangement Reactions

Thermal Aminyl Anion-Assisted Vinylcyclobutane Rearrangements

The thermal rearrangements of vinylcyclobutanes are well-documented processes that typically proceed through a diradical intermediate. However, specific literature detailing an aminyl anion-assisted variant of this rearrangement for this compound is not available. In principle, the generation of an aminyl anion from the primary amine, followed by a concerted or stepwise rearrangement, could be envisioned. Such a process would likely involve the cleavage of the cyclobutane ring to form a more stable intermediate, potentially leading to various ring-opened or rearranged products. The feasibility and outcome of such a reaction would be highly dependent on the reaction conditions required to form the aminyl anion and the stability of the resulting intermediates.

Dimroth-type Rearrangements in Aminonucleoside Systems

The Dimroth rearrangement is a well-known isomerization process that typically occurs in certain heterocyclic systems, such as 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement proceeds through a ring-opening and ring-closing mechanism. wikipedia.org While the Dimroth rearrangement is significant in the chemistry of various nitrogen-containing heterocycles, there is no documented evidence of a similar rearrangement occurring in simple aminocyclobutane systems like this compound or its derivatives within the context of aminonucleoside systems. The structural prerequisites for a Dimroth-type rearrangement are not present in this compound.

Reactions at the Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations.

Imine and Enamine Formation

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In the case of this compound, its reaction with a generic aldehyde or ketone would proceed as follows:

Reaction Scheme: Imine Formation

Where R represents an alkyl or aryl group.

The formation of enamines, on the other hand, typically involves the reaction of a secondary amine with a carbonyl compound. As this compound is a primary amine, it will not directly form a stable enamine under standard conditions.

Oxidative Transformations of the Amine

As a benzylic amine, this compound is susceptible to various oxidative transformations. The benzylic position facilitates oxidation due to the stability of the resulting intermediates. Common oxidative reactions for benzylic amines include conversion to imines, oximes, or amides, and in some cases, cleavage of the C-N bond.

For instance, metal-free oxidation using hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) has been shown to selectively oxidize benzylic secondary amines to nitrones. acs.org While this specific protocol applies to secondary amines, similar conditions could potentially lead to the oxidation of the primary amine in this compound. Another approach involves the use of a catalytic amount of iodine with an oxidant like tert-butyl hydroperoxide (TBHP) for the oxidative amidation of benzylamines to their corresponding benzamides. acs.org Photocatalytic oxidation using flavin catalysts under visible light also presents a mild method for converting benzylamines to aldehydes, which would involve the cleavage of the C-N bond. researchgate.net

Below is a hypothetical data table illustrating the potential outcomes of oxidizing this compound under different conditions, based on the reactivity of analogous benzylic amines.

Oxidant/CatalystSolventTemperature (°C)Major ProductPlausible Yield (%)
H₂O₂AcetonitrileRoom Temp3-Methylacetophenone65
I₂ (cat.), TBHPDioxane80N-(1-(3-methylphenyl)cyclobutyl)acetamide70
Riboflavin tetraacetate, O₂, Blue LEDAcetonitrileRoom Temp3-Methylacetophenone85

This table is illustrative and based on the reactivity of similar compounds. Specific experimental data for this compound is not available.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a competent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in an SN2 fashion to form secondary and tertiary amines. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. The nucleophilicity of the amine can be influenced by steric hindrance from the adjacent cyclobutane and aryl groups.

Reactions on the Aryl Moiety

The 3-methylphenyl group of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the two substituents on the aromatic ring, the methyl group and the cyclobutylamine (B51885) group, will determine the position of substitution.

The methyl group is an ortho, para-directing and activating group. The cyclobutylamine group, specifically the carbon attached to the ring, is an alkyl group and is also expected to be ortho, para-directing and activating. The combined directing effects of these two groups would favor electrophilic attack at the positions ortho and para to each substituent.

Considering the positions on the 3-methylphenyl ring:

Position 2: Ortho to the methyl group and ortho to the cyclobutylamine group.

Position 4: Para to the methyl group and ortho to the cyclobutylamine group.

Position 6: Ortho to the methyl group and meta to the cyclobutylamine group.

Position 5: Meta to the methyl group and para to the cyclobutylamine group.

Therefore, electrophilic substitution is most likely to occur at positions 2, 4, and 5, with the precise distribution of products depending on the specific electrophile and reaction conditions. Steric hindrance from the bulky cyclobutyl group might disfavor substitution at position 2.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. libretexts.org In the case of this compound, the ring is substituted with a methyl group (-CH₃) at the C3 position and a 1-aminocyclobutyl group at the C1 position.

Both the methyl group and the amino group are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) by donating electron density to the ring. libretexts.org They are also both ortho, para-directors, guiding incoming electrophiles to the positions adjacent and opposite to themselves. libretexts.org

The combined directing effects of the substituents on this compound are as follows:

The 1-aminocyclobutyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The methyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.

The directing effects of both groups reinforce one another, strongly favoring substitution at the C2, C4, and C6 positions. However, the C2 position is sterically hindered by the adjacent bulky aminocyclobutyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

It is crucial to note that the reaction conditions can alter the directing effect of the amino group. Under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the amine functional group will be protonated to form an ammonium salt (-NH₂R⁺). youtube.com This protonated group is strongly deactivating and becomes a meta-director due to its powerful electron-withdrawing inductive effect. In this scenario, it would direct incoming electrophiles to the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Substituent at C1 (1-aminocyclobutyl)Substituent at C3 (-CH₃)Predicted Major Product Position(s)Notes
Activating, ortho, para-directorActivating, ortho, para-directorC4, C6Under neutral or weakly acidic conditions.
Deactivating, meta-director (as -NH₂R⁺)Activating, ortho, para-directorC5Under strongly acidic conditions where the amine is protonated.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from EAS and has stringent electronic requirements. The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

For an SNAr reaction to occur, two conditions must generally be met:

The aromatic ring must contain a good leaving group, such as a halide.

The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com

The parent compound, this compound, is not a suitable substrate for SNAr reactions. It lacks a leaving group and is substituted with electron-donating groups (methyl and amino), which deactivate the ring toward nucleophilic attack. youtube.com

A derivative of this compound could, however, be engineered to undergo SNAr. For example, a hypothetical molecule like 4-chloro-1-(3-methyl-5-nitrophenyl)cyclobutan-1-amine would be a viable candidate. In this derivative, the chlorine atom serves as the leaving group, and the nitro group at the para position provides the necessary electron withdrawal to stabilize the intermediate Meisenheimer complex during nucleophilic attack.

Oxidative Addition of Aryl C-X Bonds

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. It involves the insertion of a low-valent metal center into a substrate's covalent bond, typically an aryl-halide (C-X) bond. This process increases the oxidation state and coordination number of the metal.

The parent molecule, this compound, does not have a suitable C-X bond (where X = Cl, Br, I, OTf) on the aromatic ring and therefore cannot undergo this reaction directly. However, a halogenated derivative, such as 1-(5-bromo-3-methylphenyl)cyclobutan-1-amine , could serve as a substrate for catalytic cross-coupling.

The mechanism would involve the oxidative addition of a metal catalyst, commonly a palladium(0) complex, to the aryl-bromide bond. This would form a high-valent aryl-palladium(II)-halide intermediate. This organometallic intermediate could then participate in subsequent steps, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds at the C5 position of the aromatic ring.

Biocatalytic Transformations of Cyclobutanamine Derivatives

Biocatalysis offers a powerful alternative to traditional synthetic methods, enabling highly selective transformations under mild conditions. Engineered enzymes, in particular, provide access to valuable chiral molecules that are otherwise difficult to synthesize. nih.govnih.gov

Regioselective and Stereoselective C-H Hydroxylation via P450BM3

The selective functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Cytochrome P450 enzymes, particularly the bacterial monooxygenase P450BM3, have emerged as highly effective biocatalysts for performing such transformations. nih.govacs.org Through enzyme engineering, variants of P450BM3 have been developed that can hydroxylate cyclobutylamine derivatives with remarkable regioselectivity and stereoselectivity. nih.govnih.gov

These engineered enzymes can selectively introduce a hydroxyl group at chemically unactivated positions on the cyclobutane ring of N-protected cyclobutanamine substrates. nih.gov This one-step enzymatic oxidation provides direct access to valuable bifunctional intermediates, such as cyclobutyl amino alcohols, which are important motifs in medicinal chemistry. nih.govacs.org The specific site of hydroxylation (e.g., C2 vs. C3) and the stereochemical outcome (cis vs. trans) are determined by the specific mutations within the enzyme's active site.

Table 2: Example of Regioselective C-H Hydroxylation of an N-Boc-Cyclobutylamine Substrate by Engineered P450BM3 Variants

P450BM3 VariantMajor ProductRegioselectivityStereoselectivitySubstrate Conversion (%)
Variant Acis-3-hydroxy-N-Boc-cyclobutylamineC3-positioncis>95
Variant Btrans-3-hydroxy-N-Boc-cyclobutylamineC3-positiontrans>90
Variant Ccis-2-hydroxy-N-Boc-cyclobutylamineC2-positioncis>85
Variant Dtrans-2-hydroxy-N-Boc-cyclobutylamineC2-positiontrans>92
Data is illustrative and based on findings reported for generalized cyclobutylamine derivatives. nih.govacs.org

Enzyme Engineering for Small-Molecule Diversification

The ability to generate panels of engineered enzymes with distinct selectivities is a cornerstone of modern biocatalysis for small-molecule diversification. nih.govnih.gov Starting from a single, common cyclobutanamine precursor, a library of P450BM3 variants can be employed to produce a diverse set of hydroxylated products in a single step. nih.govnih.gov This divergent, biocatalytic approach offers substantial efficiency gains compared to traditional synthetic routes, which typically require a unique multi-step sequence for each desired isomer. nih.gov

Techniques such as directed evolution and site-saturation mutagenesis are used to generate P450BM3 mutants with altered active sites. researchgate.netcaltech.edu These modifications can tune the enzyme's substrate binding and catalytic activity to favor the formation of a specific regio- and stereoisomer. By screening these enzyme libraries against a target substrate, researchers can identify catalysts for producing nearly any desired hydroxylated analog. nih.gov This platform provides a powerful tool for rapidly elaborating molecular scaffolds and exploring structure-activity relationships in drug discovery. nih.gov

Theoretical and Computational Studies of 1 3 Methylphenyl Cyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and energy of molecules. For a substituted cyclobutane (B1203170) derivative such as 1-(3-Methylphenyl)cyclobutan-1-amine, these calculations are crucial for understanding the interplay between the strained cyclobutyl ring and the electronic effects of the aryl and amine substituents.

Density Functional Theory (DFT) has become a primary computational tool for investigating the structure and properties of complex organic molecules due to its balance of accuracy and computational cost. researchgate.net DFT methods are used to calculate the ground-state electronic structure, which in turn allows for the prediction of various molecular properties. mdpi.com For this compound, DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and the puckering of the cyclobutane ring.

Hybrid density functionals, such as the widely used B3LYP, are frequently employed for these types of calculations. nih.govmdpi.com DFT can also be used to simulate vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to confirm the structure. A study on halo- and heteroatom-substituted cyclobutanes demonstrated the use of DFT (at the B3LYP/6-311++G(d,p) level) to calculate and assign vibrational frequencies, showing good agreement with experimental values. researchgate.net Similarly, DFT can predict NMR chemical shifts, providing another layer of structural verification.

Key parameters that can be calculated for this compound using DFT include:

PropertyDescriptionTypical DFT Functional
Optimized Geometry Provides the lowest energy conformation, including bond lengths, angles, and dihedral angles.B3LYP, M06-2X
Vibrational Frequencies Simulates the IR spectrum, helping to identify characteristic functional group vibrations.B3LYP, PBE0
NMR Chemical Shifts Predicts 1H and 13C NMR spectra for structural elucidation.B3LYP (with GIAO method)
Electronic Properties Calculates dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO).M06-2X, ωB97X-D

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide benchmark-quality results for smaller systems.

The chemistry of the cyclobutane ring itself has been a subject of extensive ab initio study. smu.edu These calculations have been critical in understanding the unique structural features of the four-membered ring, particularly its non-planar, puckered conformation. acs.orgnih.gov High-level ab initio calculations have established that the puckered D2d symmetry structure of cyclobutane is more stable than the planar D4h transition state. acs.orgresearchgate.net Studies have precisely calculated the inversion barrier for the ring-puckering motion, finding it to be around 482 cm-1. nih.govresearchgate.net This puckering is a consequence of balancing angle strain and torsional strain, a feature that would be accurately modeled by ab initio methods for this compound.

A key finding from these studies is the significant coupling between the ring-puckering and methylene-rocking motions, which is essential for accurately describing the potential energy surface of the ring. acs.org Natural Bond Orbital (NBO) analysis from ab initio calculations on cyclobutane suggests that the inversion barrier is a result of stabilizing hyperconjugative interactions that are strengthened in the puckered form. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. For a molecule like this compound, this includes understanding its formation pathways and predicting its reactivity in subsequent chemical transformations.

Every chemical reaction proceeds through a high-energy transition state (TS) that lies on the reaction coordinate between reactants and products. nih.gov Identifying the structure and energy of this TS is key to understanding the reaction's kinetics and mechanism. Computational methods, particularly DFT, can locate these transient structures on the potential energy surface.

A plausible synthesis of arylcyclobutylamines involves reactions like nucleophilic addition to a cyclobutanone (B123998) or a Ritter-type reaction with a cyclobutanol. Transition state analysis for such reactions would involve:

Locating the TS: Using algorithms to find the first-order saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Confirming the TS by finding exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state (ΔG‡), which is directly related to the reaction rate.

This approach allows chemists to compare different potential pathways and determine the most kinetically favorable route. nih.gov

Beyond identifying a single transition state, computational modeling can map the entire reaction pathway. This is often achieved using methods like the Intrinsic Reaction Coordinate (IRC). An IRC calculation follows the path of steepest descent from a transition state structure down to the corresponding reactants and products, confirming that the located TS correctly connects the intended species. acs.org

For complex, multi-step syntheses, modeling each step of the reaction pathway provides a complete energetic profile of the reaction. This can reveal the rate-determining step, identify potential intermediates, and explain observed product distributions. For example, in the synthesis of a substituted cyclobutylamine (B51885), computational modeling could clarify the stereochemical outcome by comparing the activation energies of pathways leading to different stereoisomers.

The electronic structure of a molecule, as calculated by quantum chemical methods, holds the key to its reactivity. By analyzing various electronic descriptors, one can predict how this compound might behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. nih.gov

The HOMO is associated with the ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely localized on the amine's nitrogen atom and the electron-rich aromatic ring.

The LUMO is associated with the ability to accept electrons (electrophilicity).

The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the nitrogen atom and a varied potential across the aromatic ring due to the methyl group's influence. researchgate.net

Calculated Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors based on the conceptual DFT framework.

DescriptorFormulaInterpretation
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution; higher hardness implies lower reactivity.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; higher softness implies higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2The power of an atom/molecule to attract electrons.

A computational study on substituted cyclobutanes showed that the introduction of different functional groups significantly alters these reactivity descriptors, thereby determining the chemical behavior of the molecule. researchgate.net A similar analysis for this compound would provide quantitative predictions of its stability and reactive sites.

Conformational Analysis and Dynamics of the Cyclobutane Ring

The four-membered cyclobutane ring, a core structural motif of this compound, is characterized by significant ring strain, which dictates its conformational behavior. masterorganicchemistry.com Unlike larger cycloalkanes, the cyclobutane ring is not planar in its most stable state. masterorganicchemistry.comresearchgate.net Instead, it adopts a puckered or folded conformation to alleviate the torsional strain that would arise from eclipsing hydrogen atoms on adjacent carbon atoms in a planar arrangement. masterorganicchemistry.com This section explores the theoretical and computational underpinnings of the cyclobutane ring's conformational landscape, with a focus on the principles governing the structure of this compound.

Ring Puckering and Conformational Mobility

The defining characteristic of the cyclobutane ring's conformation is its puckering. In this arrangement, one carbon atom deviates from the plane formed by the other three, reducing torsional strain. masterorganicchemistry.com This puckered structure is the energetically most favorable conformation. researchgate.net The molecule is in a constant state of flux, rapidly interconverting between equivalent puckered conformations through a process known as ring-flipping or pseudorotation. masterorganicchemistry.com

The transition state for this interconversion is a planar (or nearly planar) conformation, which represents an energy maximum. nih.gov The energy difference between the puckered ground state and the planar transition state is known as the barrier to planarity or the ring inversion barrier. High-level ab initio calculations on the parent cyclobutane molecule place this barrier at approximately 498 cm⁻¹ (about 1.42 kcal/mol). nih.gov The equilibrium puckering angle for unsubstituted cyclobutane has been computationally determined to be around 29.68 degrees. nih.gov

In a substituted molecule such as this compound, the presence of bulky substituents—the 3-methylphenyl group and the amine group attached to the same carbon (C1)—significantly influences the ring's conformational preferences. These substituents can adopt either axial or equatorial positions relative to the mean plane of the ring. The steric bulk of the 3-methylphenyl group would be expected to create a preference for a conformation that minimizes steric hindrance. Studies on other substituted cyclobutanes have shown that substituents modulate the conformational preference of the ring-puckering. acs.orgnih.gov The specific puckering angle and the energy barrier to inversion for this compound would be unique to its structure, determined by the balance of angle strain, torsional strain, and steric interactions involving the substituents.

Table 1: Theoretical Conformational Parameters of Cyclobutane
ParameterComputed ValueDescription
Puckering Angle (θ)~29.7°The angle of deviation of one carbon atom from the plane of the other three. nih.gov
Inversion Barrier~498 cm⁻¹ (~1.4 kcal/mol)The energy required to transition through the planar state during ring inversion. nih.gov
C-C Bond Length~1.554 ÅThe average length of the carbon-carbon bonds in the puckered ring. nih.gov
C-C-C Bond Angle~88.1°The internal bond angle, deviating from the ideal 90° of a planar square. nih.gov

Computational Approaches to Ring Dynamics

The study of the conformational dynamics of molecules like this compound relies heavily on computational chemistry. These methods provide insights into molecular structures, energy landscapes, and dynamic processes that are often difficult to probe experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are fundamental to understanding the geometry and stability of different conformers. High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been used to accurately determine the structural parameters and puckering barrier of cyclobutane. nih.gov Density Functional Theory (DFT) is another widely used method that offers a good balance between accuracy and computational cost, making it suitable for conformational analyses of more complex substituted cyclobutanes. acs.orgresearchgate.netresearchgate.net These calculations can map the potential energy surface of the molecule, identifying the minimum energy (puckered) conformations and the transition states (planar) that connect them.

Molecular Dynamics (MD) Simulations: To understand the time-dependent behavior of the cyclobutane ring, molecular dynamics simulations are employed. acs.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the direct observation of dynamic events such as ring-puckering and the interconversion between different conformational states. For a molecule like this compound, MD simulations can reveal how the substituents influence the rate of ring inversion and the population of different puckered states. acs.orgnih.gov

Natural Bond Orbital (NBO) Analysis: This computational technique is used to analyze the electronic structure of the molecule in detail. NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the puckered conformation. nih.govrsc.org Studies have suggested that the inversion barriers in four-membered rings may be a consequence of the strengthening of these electronic delocalization effects in the puckered state compared to the planar state. nih.gov

Table 2: Computational Methods for Studying Cyclobutane Ring Dynamics
MethodApplicationKey Insights Provided
Ab Initio (e.g., CCSD(T))High-accuracy calculation of molecular structure and energy barriers.Provides benchmark data for puckering angles, bond lengths, and inversion barriers. nih.gov
Density Functional Theory (DFT)Conformational analysis of substituted cyclobutanes.Maps potential energy surfaces, identifies stable conformers and transition states. acs.orgresearchgate.net
Molecular Dynamics (MD)Simulation of the time-evolution of the molecular structure.Visualizes ring-flipping dynamics and calculates inversion rates. acs.orgnih.gov
Natural Bond Orbital (NBO) AnalysisAnalysis of electronic structure and bonding.Identifies electronic interactions (e.g., hyperconjugation) that stabilize puckered forms. nih.govrsc.org

Synthetic Utility and Applications As Building Blocks in Advanced Organic Synthesis

Role in Scaffold Diversity Generation and Elaboration

The quest for novel molecular scaffolds is a central theme in drug discovery and materials science. 1-(3-Methylphenyl)cyclobutan-1-amine serves as an excellent starting point for generating scaffold diversity due to its distinct three-dimensional geometry. The cyclobutane (B1203170) ring is a bioisosteric replacement for other cyclic and acyclic structures, offering a unique spatial arrangement of substituents that can lead to improved pharmacological properties. nih.govwiley-vch.de

The presence of the primary amine and the aryl ring allows for a wide range of chemical transformations. The amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The tolyl group can be functionalized through electrophilic aromatic substitution or cross-coupling reactions, further expanding the accessible chemical space. This dual functionality enables the elaboration of the core scaffold in multiple vectors, leading to a diverse library of compounds with distinct pharmacological profiles.

The rigid nature of the cyclobutane scaffold helps in pre-organizing the appended functional groups in a defined orientation, which can be advantageous for binding to biological targets. wiley-vch.de By systematically modifying the substituents on the amine and the aromatic ring, chemists can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with a specific protein or receptor.

Table 1: Potential Reactions for Scaffold Elaboration

Reaction Type Reagent/Catalyst Functional Group Targeted Potential Outcome
N-Acylation Acid chloride, anhydride Primary amine Formation of amides with diverse side chains
N-Alkylation Alkyl halide, base Primary amine Introduction of various alkyl groups
Reductive Amination Aldehyde/ketone, reducing agent Primary amine Synthesis of secondary amines
Sulfonylation Sulfonyl chloride Primary amine Formation of sulfonamides
Buchwald-Hartwig Amination Aryl halide, Pd catalyst Primary amine Synthesis of diarylamines
Electrophilic Aromatic Substitution Nitrating/halogenating agent Tolyl ring Introduction of substituents on the aromatic ring
Suzuki Coupling Aryl boronic acid, Pd catalyst (Functionalized) Tolyl ring Formation of biaryl systems

Intermediates in the Synthesis of Complex Organic Molecules

This compound is a key intermediate in the synthesis of more complex and biologically active molecules. Its utility as an intermediate stems from the ability to introduce the unique 1-arylcyclobutanamine motif into a larger molecular framework. This motif is found in a number of compounds with interesting pharmacological activities.

For example, the cyclobutane ring can serve as a conformationally restricted linker between two pharmacophoric groups, holding them in a specific orientation that is optimal for biological activity. The synthesis of such molecules often involves the initial preparation of a derivative of this compound, which is then coupled with another molecular fragment.

The chemical stability of the cyclobutane ring under many reaction conditions makes it a robust building block for multi-step syntheses. nih.gov Its incorporation can lead to compounds with improved metabolic stability, as the cyclobutane moiety is often more resistant to enzymatic degradation compared to more flexible alkyl chains. enamine.net

Development of Compound Libraries for Chemical Space Exploration

The exploration of chemical space is crucial for the discovery of new bioactive compounds. chemdiv.com this compound is an attractive building block for the construction of compound libraries due to its commercial availability and the ease with which it can be derivatized. nih.gov High-throughput synthesis techniques can be employed to react this amine with a large and diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, and aldehydes, to rapidly generate a library of thousands of distinct compounds.

These libraries, rich in three-dimensional structures, are then screened against a variety of biological targets to identify initial "hit" compounds. The structural information from these hits can then be used to design more potent and selective drug candidates. The inclusion of the 1-(3-methylphenyl)cyclobutane scaffold can lead to the discovery of compounds with novel mechanisms of action and improved drug-like properties. nih.gov

Table 2: Representative Library Synthesis from this compound

Library Type Reaction Diverse Reagents Resulting Compounds
Amide Library Amide coupling Carboxylic acids N-(1-(3-methylphenyl)cyclobutyl)amides
Sulfonamide Library Sulfonylation Sulfonyl chlorides N-(1-(3-methylphenyl)cyclobutyl)sulfonamides
Secondary Amine Library Reductive amination Aldehydes, Ketones N-alkyl-1-(3-methylphenyl)cyclobutanamines
Urea Library Reaction with isocyanates Isocyanates 1-(1-(3-methylphenyl)cyclobutyl)ureas

Strategic Precursors for Further Chemical Functionalization

Beyond its direct use in creating diversity, this compound serves as a strategic precursor for more advanced chemical functionalization. The primary amine can be transformed into other functional groups, such as azides or isocyanates, which can then participate in a variety of powerful chemical reactions, including cycloadditions and multicomponent reactions. nih.gov

For instance, conversion of the amine to an azide (B81097) allows for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link the cyclobutane scaffold to other molecules with high efficiency and selectivity. nih.gov This approach is particularly useful in the fields of chemical biology and drug discovery for creating complex bioconjugates and targeted therapeutics.

Furthermore, the tolyl group provides a site for regioselective functionalization. The methyl group can be oxidized to a carboxylic acid or a benzylic bromide, opening up another avenue for chemical modification. These transformations significantly increase the synthetic utility of the original building block, allowing for the creation of highly functionalized and complex molecular architectures. nih.gov

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